![molecular formula C8H14IN3 B2635218 4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine CAS No. 1303443-54-0](/img/structure/B2635218.png)
4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine, also known as IPI-549, is a small molecule inhibitor that targets phosphoinositide-3-kinase (PI3K)-gamma. It is a promising drug candidate for the treatment of cancer and other diseases that involve immune suppression.
作用机制
4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine selectively inhibits PI3K-gamma, which is primarily expressed in immune cells such as macrophages, neutrophils, and T cells. PI3K-gamma plays a crucial role in immune cell activation and migration, and its inhibition by 4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine can enhance the anti-tumor immune response. In addition, PI3K-gamma inhibition can also reduce the suppressive activity of immune cells, such as myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs), which can promote tumor growth.
Biochemical and Physiological Effects:
4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine has been shown to have potent and selective inhibitory activity against PI3K-gamma in vitro and in vivo. In preclinical studies, 4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine has been shown to enhance the anti-tumor immune response and reduce tumor growth in various cancer models. In addition, 4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine has been shown to reduce the number of MDSCs and Tregs in the tumor microenvironment, which can promote tumor growth and immune suppression.
实验室实验的优点和局限性
One advantage of 4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine is its selectivity for PI3K-gamma, which reduces the risk of off-target effects. In addition, 4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine has been shown to enhance the anti-tumor immune response in various cancer models, which makes it a promising drug candidate for cancer immunotherapy. One limitation of 4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine is its potential toxicity, which can limit its clinical use. Further studies are needed to evaluate the safety and efficacy of 4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine in humans.
未来方向
There are several future directions for the development and application of 4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine. First, clinical trials are currently underway to evaluate the safety and efficacy of 4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine in combination with checkpoint inhibitors in patients with advanced solid tumors. Second, further studies are needed to evaluate the potential use of 4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine in combination with other immunotherapeutic agents, such as CAR T cells and bispecific antibodies. Third, the role of PI3K-gamma inhibition in other diseases that involve immune suppression, such as autoimmune diseases and chronic infections, should be investigated. Fourth, the development of more potent and selective PI3K-gamma inhibitors can further enhance the anti-tumor immune response and reduce the risk of toxicity.
合成方法
The synthesis of 4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine involves a series of chemical reactions that result in the formation of the final product. The starting material for the synthesis is 4-iodopyrazole, which is reacted with isobutylamine and methyl isobutyrate to form the intermediate product. The intermediate product is then reacted with hydroxylamine hydrochloride to form the final product, 4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine.
科学研究应用
4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine has been extensively studied for its potential use in cancer immunotherapy. PI3K-gamma is a key regulator of immune cell function, and its inhibition by 4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine can enhance the anti-tumor immune response. Preclinical studies have shown that 4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine can enhance the efficacy of checkpoint inhibitors, such as anti-PD-1 and anti-CTLA-4 antibodies, in various cancer models. Clinical trials are currently underway to evaluate the safety and efficacy of 4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine in combination with checkpoint inhibitors in patients with advanced solid tumors.
属性
IUPAC Name |
4-iodo-5-methyl-2-(2-methylpropyl)pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14IN3/c1-5(2)4-12-8(10)7(9)6(3)11-12/h5H,4,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNUZJSIWCGOTJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1I)N)CC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14IN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。